3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is a chemical compound with significant relevance in organic chemistry and medicinal research. Its molecular formula is and it has a molecular weight of 268.35 g/mol. This compound is classified as an impurity reference material, particularly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like nabumetone, where it serves as an analytical standard for quality control in pharmaceutical applications .
The synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone can be accomplished through various synthetic routes, primarily focusing on the coupling of 6-methoxynaphthalene with cyclohexanone derivatives. A common method involves the use of palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between aromatic compounds and aliphatic ketones .
The molecular structure of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone features a methoxy group attached to a naphthalene ring, which is further linked to a cyclohexanone moiety. The structural representation can be summarized as follows:
COc1ccc2cc(ccc2c1)C3CC(C)CC(=O)C3
SQTORKYTOSOTPB-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 268.35 g/mol |
CAS Number | 343272-52-6 |
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone primarily revolves around its ability to interact with biological targets due to its structural features. The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with various enzymes and receptors involved in pain and inflammation pathways.
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its importance in both academic research and industrial applications.
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is a synthetic organic compound with the molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol. Its structure integrates a methoxy-substituted naphthalene ring connected to a methyl-substituted cyclohexanone moiety. The compound exists as a mixed stereoisomer due to the two undefined stereocenters in the cyclohexanone ring [3] [5].
Systematic names for this compound include:
Key identifiers are summarized in Table 1.
Table 1: Chemical Identity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Property | Value |
---|---|
CAS Number | 343272-52-6 |
Molecular Formula | C₁₈H₂₀O₂ |
Molecular Weight | 268.35 g/mol |
SMILES | COC₁=CC₂=CC=C(C=C₂C=C₁)C₃CC(C)CC(=O)C₃ |
InChIKey | JAQDUSAFXSHFAH-UHFFFAOYSA-N |
Defined Stereocenters | 0 of 2 |
Purity (Commercial) | >95% (HPLC) |
This compound is structurally integral to the synthesis of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) used for osteoarthritis and rheumatoid arthritis. Nabumetone (C₁₅H₁₆O₂) itself is a ketone precursor that undergoes hepatic metabolism to form the active metabolite 6-methoxy-2-naphthylacetic acid. The subject compound emerges as a key intermediate during nabumetone synthesis, where the naphthalene nucleus is coupled with the methylcyclohexanone group [3] [5] [7].
Structurally, the cyclohexanone ring differentiates it from classical NSAIDs (e.g., ibuprofen, diclofenac), which typically feature carboxylic acid groups. Nevertheless, the 6-methoxynaphthalene moiety aligns with other napthyl-based NSAIDs like naproxen. Quantitative Structure-Activity Relationship (QSAR) studies indicate that lipophilicity (log P) governs NSAID efficacy [2]. The methylcyclohexanone group in this compound enhances lipophilicity, potentially facilitating membrane penetration—a trait relevant to anti-inflammatory activity [2] [4].
In pharmaceutical quality control, this compound is designated as Nabumetone Impurity A, recognized by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [3] [7]. It arises during nabumetone manufacturing via:
Regulatory guidelines (ICH Q3A(R2) and Q3B(R2)) mandate strict control of such impurities. The threshold for identification is set at 0.10% of the drug substance, necessitating rigorous analytical monitoring [1] [6] [9]. Stability-indicating methods like reversed-phase HPLC with UV detection are employed to quantify this impurity in active pharmaceutical ingredients (APIs) and finished products [6] [9].
Table 2: Regulatory Requirements for Impurities in APIs (e.g., Nabumetone)
Parameter | Requirement | Guideline |
---|---|---|
Identification Threshold | 0.10% of API | ICH Q3A(R2) |
Qualification Threshold | 0.15% of API | ICH Q3A(R2) |
Reporting Threshold | 0.05% of API | ICH Q3A(R2) |
Analytical Method | Stability-indicating HPLC/GC/MS | ICH Q2(R1) |
Pharmacopoeial Standards | EP, USP | [1] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7